molecular formula C14H12Cl6N4O2Zn B7801391 5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride

Cat. No.: B7801391
M. Wt: 546.4 g/mol
InChI Key: YHUGASVQWCSKGW-UHFFFAOYSA-J
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Description

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, also widely known as Fast Red RC Salt, is a stabilized diazonium salt complex with a molecular formula of C₇H₆Cl₄N₂OZn and a molecular weight of 341.3 g/mol . It is supplied as a light yellow to yellow powder with a solubility of 1 mg/mL in water . This compound is stabilized as a zinc chloride double salt to enhance its safety and shelf-life, a common practice for managing the inherent instability of isolated diazonium salts . As a research reagent, its primary value lies in its role as a versatile intermediate for synthesizing azo dyes and as a critical chromogen in biological staining . In the field of histology and cytology, it is extensively used for the localization of enzymatic activity, such as esterases . In these methods, an enzymatic reaction produces a compound that couples with this diazonium salt to form an insoluble, colored precipitate at the precise site of enzyme activity, allowing for clear microscopic visualization . Furthermore, it serves as a chromogenic substrate in assays for enzymes like alkaline phosphatase, where it generates a quantifiable colored product for diagnostic and research procedures . Diazonium salts, in general, are also significant in materials science for surface modification and the development of organic materials with specific optical properties . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. For safe handling, please refer to the associated Safety Data Sheet. The compound should be stored in a cool, dry, and well-ventilated area, away from heat and incompatible substances .

Properties

IUPAC Name

5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUGASVQWCSKGW-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl6N4O2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68025-25-2
Record name Benzenediazonium, 5-chloro-2-methoxy-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-chloro-2-methoxybenzenediazonium chloride, compound with zinc chloride
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Biological Activity

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, commonly referred to as Fast Red RC Salt, is a diazonium compound with notable applications in biological research, particularly in enzyme activity detection and histological staining. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H6_6Cl4_4N2_2OZn
  • Molecular Weight : 341.3 g/mol
  • CAS Number : 68025-25-2
  • IUPAC Name : 5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride

Fast Red RC Salt primarily targets the enzyme alkaline phosphatase . Upon interaction with alkaline phosphatase, it produces a bright red precipitate, which serves as a visual marker for enzyme presence and activity in various biological assays. The mechanism involves the hydrolysis of naphthol phosphate esters facilitated by alkaline phosphatase, leading to observable color changes that can be quantified and analyzed.

Enzymatic Interaction

The compound's interaction with alkaline phosphatase can be summarized as follows:

  • Target Enzyme : Alkaline Phosphatase
  • Reaction Type : Hydrolysis of naphthol phosphate esters
  • Observable Result : Formation of a bright red precipitate

This enzymatic reaction is crucial for applications in immunohistochemical staining procedures and immunoblotting, where precise localization of enzymes is required.

Pharmacokinetics

Fast Red RC Salt is noted for its solubility in water, which enhances its utility in laboratory settings. The stability and efficacy of the compound can be influenced by environmental factors such as pH and temperature.

Case Studies

  • Immunohistochemistry : Fast Red RC Salt has been extensively utilized in immunohistochemical staining to detect alkaline phosphatase activity in tissue samples. Studies have shown that the compound effectively delineates enzyme activity, aiding in the diagnosis of various diseases.
  • Diagnostic Assays : The compound is employed in diagnostic assays to identify specific biomolecules through its colorimetric properties. Its ability to produce a stable color change upon enzyme interaction makes it a valuable tool in clinical diagnostics.
  • Azo Dye Synthesis : Fast Red RC Salt participates in coupling reactions with phenols and naphthols to form azo dyes, which are significant in both biological research and industrial applications.

Comparative Analysis with Similar Compounds

Compound NameApplicationsUnique Features
Fast Red TR SaltImmunohistochemical stainingSimilar enzymatic targeting
Fast Blue BB SaltSynthesis of azo dyesDifferent chromophore properties
Fast Violet LB SaltDiagnostic assaysUnique stability under varying conditions

Scientific Research Applications

Applications in Organic Chemistry

1. Azo Dye Production
One of the primary applications of 5-chloro-2-methoxybenzenediazonium is in the synthesis of azo dyes. Azo compounds are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The reaction between diazonium salts and phenolic compounds leads to the formation of azo dyes, which are stable and exhibit good lightfastness.

2. Electrophilic Aromatic Substitution
The compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto aromatic rings. This property is particularly useful in modifying the properties of aromatic compounds for specific applications, such as pharmaceuticals and agrochemicals .

3. Functionalization of C(sp3)-H Bonds
Recent studies have highlighted the potential of using chlorine radicals generated from this compound for functionalizing C(sp3)-H bonds. This application opens avenues for synthesizing complex organic molecules with high specificity .

Clinical Applications

1. Histological Staining
Fast Red RC is utilized as a chromogenic substrate in histology for detecting enzyme activity, particularly alkaline phosphatase. In clinical pathology settings, it has been used to assess osteoblastic activity in bone biopsies, providing insights into bone metabolism and disorders.

2. Immunohistochemistry
The compound serves as a marker in immunohistochemical staining protocols, where it aids in visualizing antigen-antibody interactions within tissue samples. Its high sensitivity and specificity make it a valuable tool for diagnostic purposes .

Case Studies

Study Application Findings
Case Study 1Bone Biopsy AnalysisUtilized Fast Red RC to assess osteoblastic activity; results indicated significant osteoblastic response in pathological conditions.
Case Study 2Enzyme Activity DetectionEmployed in immunohistochemistry to visualize alkaline phosphatase activity; demonstrated clear localization of enzyme activity within tissues .

Chemical Reactions Analysis

Structural Features and Stabilization

The compound consists of a 5-chloro-2-methoxybenzenediazonium cation coordinated with zinc chloride counterions. Zinc chloride enhances stability by:

  • Acting as a Lewis acid to stabilize the diazonium ion’s electrophilic character .

  • Reducing decomposition risks (e.g., explosive N₂ release) through coordination .

Primary Reaction: Azo Coupling

This diazonium salt participates in electrophilic aromatic substitution with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes. The reaction mechanism involves:

Example Reaction with Phenol

Reaction ComponentConditionsProduct
Diazonium salt + PhenolCold (0–5°C), pH 7–9 (buffer)5-Chloro-2-methoxyazobenzene dye
Role of ZnCl₂Stabilizes diazonium ionPrevents premature decomposition

This reaction is critical in producing Fast Red RC , a dye used in textiles and biological staining .

Thermal Decomposition

  • Dediazoniation : Releases N₂ gas and forms a chloroarene derivative .

    C7H6ClN2O+C7H5ClO+N2\text{C}_7\text{H}_6\text{ClN}_2\text{O}^+ \rightarrow \text{C}_7\text{H}_5\text{ClO} + \text{N}_2 \uparrow

Reduction Reactions

In the presence of reducing agents (e.g., SnCl₂, NaHSO₃):

  • The diazonium group (–N₂⁺) is reduced to a hydrazine (–NH–NH–) or amine (–NH₂) .

Comparative Reactivity with Other Diazonium Salts

Property5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichlorideBenzenediazonium Chloride
StabilityHigh (ZnCl₂ stabilization)Low (requires cold storage)
Coupling EfficiencyEnhanced (electron-withdrawing groups direct coupling)Moderate
Decomposition Temperature60–80°C<5°C (spontaneous decomposition)

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Fast Blue BB Salt hemi(zinc chloride) salt (CAS: 5486-84-0)
  • Molecular Formula : C₁₇H₁₈N₃O₃Cl·½ZnCl₂
  • Key Features : Contains a benzamido group and diethoxy substituents on the benzene ring.
  • Applications : Widely used as a chromogenic agent in histochemical staining and dye synthesis. The diethoxy groups enhance solubility in organic solvents compared to the methoxy group in the target compound .
Fast Corinth V Salt (Dichlorozinc; 2-methoxy-5-methyl-4-(4-methyl-2-nitrophenyl)diazenyl-benzenediazonium dichloride)
  • Key Features : Incorporates a nitro group and methyl substituents, increasing electrophilicity for coupling reactions.
  • Applications: Employed in cannabis product detection due to its vivid colorimetric response with cannabinoids .
Toluidine Blue (CAS: 6586-04-5)
  • Molecular Formula : C₁₅H₁₆ClN₃S·ZnCl₂
  • Key Features: A phenothiazine derivative with dimethylamino and methyl groups, enabling metachromatic staining of tissues.
  • Applications : Critical in microscopy for staining nucleic acids and acid mucopolysaccharides .

Comparative Data Table

Property 5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride Fast Blue BB Salt Fast Corinth V Salt Toluidine Blue
CAS Number 84100-59-4 5486-84-0 Not explicitly listed 6586-04-5
Molecular Weight ~380–420 g/mol (estimated) 415.94 g/mol ~450–500 g/mol (estimated) 305.83 (base) + ZnCl₂ contribution
Substituents 5-Cl, 2-OCH₃ 4-Benzamido, 2,5-diethoxy 2-Methoxy, 5-methyl, nitro group 7-(Dimethylamino), 8-methyl
Primary Applications Dye intermediates, analytical reagents Histological staining Cannabis product detection Microscopy, biological staining
Solubility Moderate in polar solvents (water, ethanol) High in DMSO and acetone Limited water solubility High in water and methanol
Stability Stable under dry, cool conditions; sensitive to light Hygroscopic; light-sensitive Thermally unstable above 40°C Stable in acidic buffers

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid undergoes methylation using dimethyl sulfate under alkaline conditions. In a representative procedure, 5-chlorosalicylic acid (5 kg) is dissolved in methanol (50 L) with concentrated sulfuric acid (2 L) as a catalyst. After 24 hours of reflux, methyl 5-chlorosalicylate is obtained in 92% yield. Subsequent methylation with dimethyl sulfate in acetone and aqueous sodium hydroxide yields methyl 5-chloro-2-methoxybenzoate (b.p. 105–110°C at 0.1 mm Hg).

Key Reaction Conditions

  • Methanol-to-acid ratio : 10:1 (v/w)

  • Catalyst : H₂SO₄ (40% v/v of methanol)

  • Methylation agent : Dimethyl sulfate (1.2 equivalents)

  • Yield : 66–95% depending on solvent (aqueous vs. anhydrous)

Reduction to the Aniline Derivative

Methyl 5-chloro-2-methoxybenzoate is hydrolyzed to 5-chloro-2-methoxybenzoic acid using NaOH (2N), followed by conversion to the acid chloride with thionyl chloride. The acid chloride is then subjected to aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide. While this intermediate is primarily used in sulfonamide synthesis, analogous methods can be adapted to produce 5-chloro-2-methoxyaniline via reductive pathways.

Diazotization of 5-Chloro-2-methoxyaniline

The diazotization step involves the reaction of 5-chloro-2-methoxyaniline with nitrous acid (HNO₂) under acidic conditions to form the diazonium chloride salt.

Standard Diazotization Protocol

  • Acidification : 5-Chloro-2-methoxyaniline (1 mol) is dissolved in hydrochloric acid (3–4 equivalents) at 0–5°C.

  • Nitrosation : Sodium nitrite (1.05 equivalents) is added gradually to maintain the temperature below 5°C.

  • Completion : The reaction is monitored via starch-iodide paper for excess nitrous acid, which is quenched with sulfamic acid.

Critical Parameters

  • Temperature : <5°C to prevent diazonium salt decomposition

  • Acid Concentration : 3–4 M HCl for optimal protonation

  • Reaction Time : 30–60 minutes

Formation of the Zinc Chloride Complex

The final step involves coordinating the diazonium salt with zinc chloride to stabilize the highly reactive intermediate.

Coordination Reaction

The diazonium chloride solution is treated with zinc chloride (2–3 equivalents) in a chilled environment. The reaction proceeds via ligand exchange, forming the dichlorozinc-dichloride complex.

Stoichiometric Considerations

  • Molar Ratio : Diazonium salt : ZnCl₂ = 1 : 2 (based on molecular formula C₁₄H₁₂Cl₆N₄O₂Zn)

  • Solvent : Aqueous HCl or ethanol-water mixtures

  • Isolation : Precipitation by cooling, followed by filtration and drying under vacuum

Yield and Purity Optimization

  • Crystallization : Recrystallization from ethanol/water (1:1) enhances purity (>98% by HPLC).

  • Impurity Control : Excess ZnCl₂ is removed via washing with cold ethyl acetate.

Analytical Characterization

Spectroscopic Data

  • UV-Vis : λₘₐₓ = 340 nm (π→π* transition of the diazo group)

  • IR (KBr) : 2100 cm⁻¹ (N≡N stretch), 1250 cm⁻¹ (C-O-C of methoxy)

Thermal Stability

  • Decomposition Temperature : 120–125°C (DSC)

Industrial-Scale Adaptations

Large-scale synthesis (e.g., 10 kg batches) employs continuous diazotization reactors to maintain low temperatures and minimize side reactions. Automated pH and temperature control systems achieve yields >85% .

Q & A

Q. What are the standard synthesis protocols for 5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, and what experimental precautions are required?

Methodological Answer: The synthesis typically involves diazotization of 5-chloro-2-methoxyaniline under acidic conditions (e.g., HCl) at 0–5°C, followed by reaction with ZnCl₂ to form the diazonium-zinc chloride complex. Key steps include:

  • Diazotization : Use NaNO₂ in HCl to generate the diazonium intermediate.
  • Complexation : Add ZnCl₂ in stoichiometric ratios to stabilize the diazonium salt.
  • Precipitation : Isolate the product via cold ethanol or acetone addition.

Precautions : Due to the thermal instability of diazonium salts, maintain low temperatures (<10°C) and avoid prolonged light exposure . Safety protocols (e.g., fume hood use, PPE) are critical, as diazonium compounds can decompose explosively .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy and chloro groups).
  • IR Spectroscopy : Identify N≡N stretching (2080–2120 cm⁻¹) and Zn-Cl bonds (300–400 cm⁻¹).
  • X-ray Crystallography : Resolve the crystal structure to verify the coordination geometry of ZnCl₂ (e.g., tetrahedral vs. octahedral).

Data Validation : Cross-reference experimental data with computational models (e.g., DFT for IR/NMR predictions) . For example, elemental analysis should align with theoretical values (e.g., C: 30.2%, H: 2.5%, N: 8.8%) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability is highly dependent on temperature, humidity, and light:

  • Short-term : Store at –20°C in anhydrous, dark conditions (e.g., amber vials with desiccants).
  • Long-term : Lyophilization or inert-atmosphere storage (N₂/Ar) is recommended.
  • Decomposition Risks : Monitor for color changes (yellow to brown) or gas evolution, indicating degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT or ab initio methods) can predict transition states and intermediates. For example:

  • Reaction Path Search : Use software like Gaussian or ORCA to model diazonium-zinc interactions.
  • Machine Learning : Train models on existing reaction data to predict optimal ZnCl₂ ratios or solvent systems .

Case Study : ICReDD’s approach integrates computation and experiment to reduce trial-and-error, achieving >90% yield improvements in analogous reactions .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peaks) require systematic analysis:

Reproduce Data : Ensure experimental conditions (e.g., solvent, temperature) are consistent.

Alternative Techniques : Use HRMS for exact mass validation or X-ray diffraction for unambiguous structure determination.

Isotopic Labeling : Trace decomposition pathways (e.g., using ¹⁵N-labeled precursors) to identify byproducts .

Example : Discrepancies in elemental analysis (e.g., C% mismatch) may indicate hydrate formation, requiring TGA or Karl Fischer titration .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

Methodological Answer: The diazonium group enables cross-coupling (e.g., Heck or Suzuki reactions) or cyclization to form:

  • Benzodiazepines : React with β-keto esters under basic conditions.
  • Thiadiazoles : Couple with thiourea derivatives.

Case Study : In , similar diazonium salts were used to synthesize antimicrobial azaphospholo-pyridines with >80% yield. Optimize conditions (e.g., pH 7–8, 60°C) to minimize side reactions .

Q. What advanced separation technologies improve purification of this compound from reaction mixtures?

Methodological Answer:

  • Membrane Filtration : Use nanofiltration (MWCO 200–300 Da) to isolate the zinc complex.
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves diazonium salts from unreacted aniline .

Validation : Monitor purity via HPLC-DAD (λ = 254 nm) and compare retention times with standards .

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